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molecular formula C11H17IN2O2 B8126883 4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole

4-Iodo-1-[3-(tetrahydro-pyran-2-yloxy)-propyl]-1H-pyrazole

Cat. No. B8126883
M. Wt: 336.17 g/mol
InChI Key: ZRRCIAHIJGOXOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08907094B2

Procedure details

To a mixture of 4-iodo-1H-pyrazole (2.0 g, 10.3 mmol) and Cs2CO3 (5.04 g, 15.5 mmol) in MeCN (28 mL) was added 2-(3-bromopropoxy)tetrahydro-2H-pyran (1.84 mL, 10.8 mmol) and the mixture stirred overnight. The crude reaction mixture was poured into water and extracted with EtOAc (×3). The combined organic layers were washed with brine, dried (MgSO4) and concentrated in vacuo. The resultant residue was purified by FCC on silica, using a gradient of 0-80% EtOAc in cyclohexane, to give the title compound (2.95 g, 81%). 1H NMR (300 MHz, CDCl3): 150-1.58 (4H, m), 1.65-1.90 (2H, m), 2.12 (2H, qn, J=6.4 Hz), 3.35 (1H, dt, J=10.2, 5.9 Hz), 3.46-3.54 (1H, m), 3.73 (1H, dt, J=10.2, 5.9 Hz), 3.80-3.88 (1H, m), 4.26 (2H, td, J=6.9, 1.5 Hz), 4.54 (1H, dd, J=4.5, 3.1 Hz), 7.46 (1H, s), 7.50 (1H, s).
Quantity
2 g
Type
reactant
Reaction Step One
Name
Cs2CO3
Quantity
5.04 g
Type
reactant
Reaction Step One
Name
Quantity
28 mL
Type
solvent
Reaction Step One
Quantity
1.84 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Yield
81%

Identifiers

REACTION_CXSMILES
[I:1][C:2]1[CH:3]=[N:4][NH:5][CH:6]=1.C([O-])([O-])=O.[Cs+].[Cs+].Br[CH2:14][CH2:15][CH2:16][O:17][CH:18]1[CH2:23][CH2:22][CH2:21][CH2:20][O:19]1.O>CC#N>[I:1][C:2]1[CH:3]=[N:4][N:5]([CH2:14][CH2:15][CH2:16][O:17][CH:18]2[CH2:23][CH2:22][CH2:21][CH2:20][O:19]2)[CH:6]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
IC=1C=NNC1
Name
Cs2CO3
Quantity
5.04 g
Type
reactant
Smiles
C(=O)([O-])[O-].[Cs+].[Cs+]
Name
Quantity
28 mL
Type
solvent
Smiles
CC#N
Step Two
Name
Quantity
1.84 mL
Type
reactant
Smiles
BrCCCOC1OCCCC1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture stirred overnight
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The crude reaction mixture
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (×3)
WASH
Type
WASH
Details
The combined organic layers were washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The resultant residue was purified by FCC on silica

Outcomes

Product
Details
Reaction Time
8 (± 8) h
Name
Type
product
Smiles
IC=1C=NN(C1)CCCOC1OCCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 2.95 g
YIELD: PERCENTYIELD 81%
YIELD: CALCULATEDPERCENTYIELD 85.2%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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